1-Fluoro-4-(1-fluorovinyl)benzene

Catalog No.
S803949
CAS No.
133367-99-4
M.F
C8H6F2
M. Wt
140.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-4-(1-fluorovinyl)benzene

CAS Number

133367-99-4

Product Name

1-Fluoro-4-(1-fluorovinyl)benzene

IUPAC Name

1-fluoro-4-(1-fluoroethenyl)benzene

Molecular Formula

C8H6F2

Molecular Weight

140.13 g/mol

InChI

InChI=1S/C8H6F2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2

InChI Key

YBDUZUMQXFAADF-UHFFFAOYSA-N

SMILES

C=C(C1=CC=C(C=C1)F)F

Canonical SMILES

C=C(C1=CC=C(C=C1)F)F

Crystal Structure Analysis

Fluoride Removal from Water

Synthesis of Alkylated Monofluoroalkenes

Physicochemical and Pharmacokinetic Properties

Synthesis of Fluorinated Compounds

Synthesis of Monofluoroalkenes

1-Fluoro-4-(1-fluorovinyl)benzene is an organic compound characterized by the molecular formula C8H6F2. It is a derivative of benzene, where one hydrogen atom is replaced by a fluorine atom and another by a fluorovinyl group. This compound features a unique substitution pattern that contributes to its distinct chemical properties and reactivity. The presence of fluorine atoms enhances its stability and influences its interactions in various chemical environments.

There is no known mechanism of action for 1-Fluoro-4-(1-fluorovinyl)benzene as it hasn't been explored in biological systems.

  • Skin and eye irritation [].
  • Respiratory tract irritation [].
  • Potential environmental toxicity due to persistence.

  • Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
  • Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to yield various products.
  • Reduction Reactions: It can be reduced to form different derivatives, depending on the reagents used.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

Research on the biological activity of 1-fluoro-4-(1-fluorovinyl)benzene is limited, but its structural characteristics suggest potential interactions with biological targets. Compounds with similar fluorinated structures often exhibit antimicrobial and anticancer activities. The mechanism of action may involve the compound acting as a nucleophile or electrophile, influencing various biochemical pathways.

Several methods exist for synthesizing 1-fluoro-4-(1-fluorovinyl)benzene:

  • Direct Fluorination: One common method involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride as a fluorine source. This method yields good regioselectivity and high yields.
  • Nucleophilic Fluorination: Another approach utilizes nucleophilic fluorination reagents such as DMPU/HF, which allows for the gold-catalyzed mono- and dihydrofluorination of alkynes, producing fluoroalkenes that can be further transformed into 1-fluoro-4-(1-fluorovinyl)benzene .

These methods underscore the compound's synthetic accessibility and utility in organic chemistry.

1-Fluoro-4-(1-fluorovinyl)benzene has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for developing new pharmaceuticals and therapeutic agents due to its unique chemical properties.
  • Materials Science: It is utilized in creating new materials with specialized properties, including polymers and fluorophores.
  • Analytical Chemistry: The compound acts as a reference standard in techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Several compounds share structural similarities with 1-fluoro-4-(1-fluorovinyl)benzene:

Compound NameStructural FeaturesUnique Aspects
1-Fluoro-2-(1-fluorovinyl)benzeneFluorovinyl group at the ortho positionDifferent reactivity patterns due to position
1-Fluoro-3-(1-fluorovinyl)benzeneFluorovinyl group at the meta positionVariations in electronic effects
1-Fluoro-4-(1-chlorovinyl)benzeneChlorine instead of fluorine in the vinyl groupDifferent reactivity due to halogen substitution

The uniqueness of 1-fluoro-4-(1-fluorovinyl)benzene lies in its specific substitution pattern, which significantly influences its reactivity and properties compared to its isomers and analogs. This specificity opens avenues for targeted applications in organic synthesis and medicinal chemistry.

XLogP3

2.7

Wikipedia

1-Fluoro-4-(1-fluoroethenyl)benzene

Dates

Last modified: 08-16-2023

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